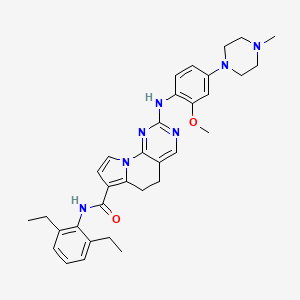
Olodanrigan sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olodanrigan sodium, also known as EMA-401 and PD-126055, is an angiotensin AT2 antagonist . It is being developed by Novartis for the treatment of neuropathic pain . It may act on paracrine/autocrine mechanisms at peripheral nerve terminals, or intracrine mechanisms, to reduce neuropathic pain signalling in AngII/NGF/TRPV1-convergent pathways .
Synthesis Analysis
The enantioselective synthesis of this compound involves a Pictet–Spengler cyclization and an amide coupling as the last bond-forming steps . The process optimizations of the end game used for late phase clinical supplies are presented in the literature .Molecular Structure Analysis
The molecular formula of this compound is C32H28NNaO5 . Its exact mass is 529.19 and its molecular weight is 529.568 .Chemical Reactions Analysis
This compound is an AT2R antagonist . Its analgesic action appears to involve inhibition of augmented AngII/AT2R induced p38 and p42/p44 MAPK activation .Physical and Chemical Properties Analysis
This compound has a chemical formula of C32H28NNaO5 and a molecular weight of 529.56 . It is supplied as a powder .Applications De Recherche Scientifique
Sodium MRI in Biochemical Investigations
Olodanrigan sodium, also referred to in the context of Sodium MRI (23Na-MRI), is a promising imaging modality. It allows noninvasive quantification of sodium content in tissues, crucial for biochemical research. Despite challenges due to low signal-to-noise ratios, advancements in 3.0T and 7.0T systems have improved image resolution and scanning times. Sodium MRI is not seen as an alternative to proton (1H) MRI but as a complementary method offering early diagnostic information about altered metabolism or tissue function in various diseases (Zaric et al., 2020).
Sodium in Microbial Food Safety
In the realm of food science, sodium salts, particularly sodium chloride, play a crucial role in ensuring the microbial safety of food. Sodium chloride inhibits growth and toxin production by microorganisms like Clostridium botulinum in processed meats and cheeses. Other sodium salts, like sodium lactate and sodium diacetate, prevent spoilage and growth of pathogens in various foods. This highlights the significance of sodium compounds in producing safe and wholesome foods, which is essential from a public health perspective (Taormina, 2010).
Sodium in Diuretic Traditional Medicines
In traditional medicine, certain herbal medicines are known for their diuretic properties, which is crucial for reducing blood pressure and managing hypertension. These medicines work by increasing urine excretion and sodium in urine. The review of scientific evidence indicates that certain species and genera (like Foeniculum vulgare, Fraxinus excelsior, and species from the Cucumis genus) show promising diuretic effects. However, the limited number of studies calls for further research to confirm these effects and provide a scientific basis for the traditional use of these medicines (Wright et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Olodanrigan sodium involves the reaction of Olodanrigan with sodium hydroxide.", "Starting Materials": [ "Olodanrigan", "Sodium hydroxide" ], "Reaction": [ "Dissolve Olodanrigan in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution", "Wash the solid with water", "Dry the solid to obtain Olodanrigan sodium" ] } | |
Numéro CAS |
1316755-17-5 |
Formule moléculaire |
C32H29NNaO5 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
sodium;(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C32H29NO5.Na/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/t27-;/m0./s1 |
Clé InChI |
SGCPHTRAUCIISX-YCBFMBTMSA-N |
SMILES isomérique |
COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |
SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na+] |
SMILES canonique |
COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EMA401; EMA-401; EMA 401; EMA401 sodium; PD-126055; PD 126055; PD126055; Olodanrigan sodium. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

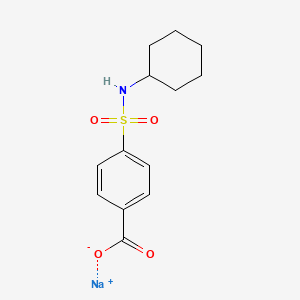
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

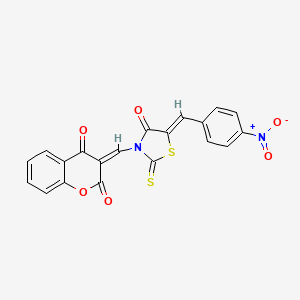
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

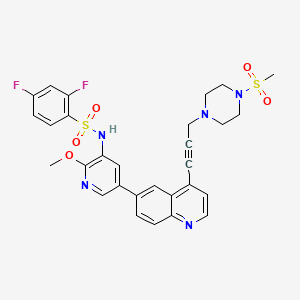
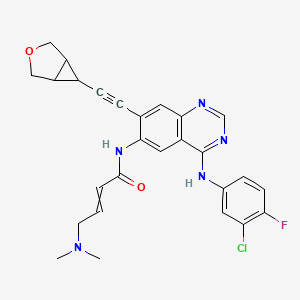
![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
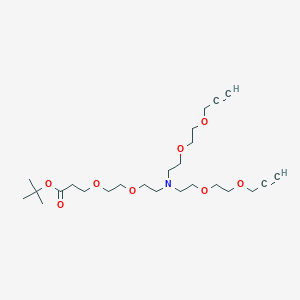
![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
